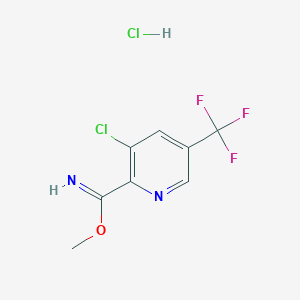

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O.ClH/c1-15-7(13)6-5(9)2-4(3-14-6)8(10,11)12;/h2-3,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJYTXCNCEXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=C(C=C(C=N1)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is prepared starting from 2-chloro-5-(chloromethyl)pyridine through a sequence of reactions:

- Chlorination: Introduction of chlorine gas into 2-chloro-5-(chloromethyl)pyridine under controlled temperature (75–80 °C) and chlorine feed rates (15–40 kg/h) to form 2-chloro-5-(trichloromethyl)pyridine.

- On-ring chlorination: Catalyzed by antimony trichloride at 125–140 °C with continuous chlorine feed, converting the compound to 2,3-dichloro-5-(trichloromethyl)pyridine.

- Fluorination: Reaction with hydrogen fluoride gas at 120–135 °C to replace trichloromethyl with trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Purification: Washing, steam distillation, pH adjustment (6–8), and rectification to obtain high-purity product.

This method improves upon prior art by using antimony trichloride catalyst, which shortens reaction time, enhances yield, and allows catalyst recycling, thus reducing production costs and environmental impact.

| Step | Conditions | Key Reagents/ Catalysts | Outcome |

|---|---|---|---|

| Chlorination | 75–80 °C, 15–40 kg/h Cl2 feed | Chlorine gas | 2-chloro-5-(trichloromethyl)pyridine |

| On-ring chlorination | 125–140 °C, 20–30 kg/h Cl2 feed | Antimony trichloride | 2,3-dichloro-5-(trichloromethyl)pyridine |

| Fluorination | 120–135 °C | Hydrogen fluoride gas | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Purification | pH 6–8, steam distillation | Water, steam | High purity intermediate |

Conversion to 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

This key intermediate is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine via cyanation:

- Activation: The starting pyridine is dissolved in solvents such as acetone, methanol, ethanol, or dichloromethane, and an activating agent such as triethylamine or 4-dimethylaminopyridine is added.

- Reflux: Heating under reflux for 4–6 hours facilitates the formation of an organic salt intermediate.

- Cyanation: The organic salt is reacted with cyanide salts (e.g., sodium cyanide) in a solvent mixture with water at temperatures ranging from 0 to 80 °C for 2–3 hours.

- Acidification and washing: Hydrochloric acid is added to adjust pH to 2–4, followed by phase separation and washing until neutral pH is reached to isolate the cyano-substituted pyridine.

This method avoids the use of highly toxic nitrile solvents by employing less toxic solvents like dichloromethane, enabling solvent recycling and reducing environmental pollution.

| Step | Conditions | Reagents/ Solvents | Product/ Notes |

|---|---|---|---|

| Activation | Reflux 4–6 h, 20–30 °C | Acetone, methanol, triethylamine | Organic salt intermediate |

| Cyanation | Stirring 2–3 h, 0–80 °C | Sodium cyanide, water, solvent B | 3-chloro-2-cyano-5-(trifluoromethyl)pyridine |

| Acidification | pH 2–4 | Hydrochloric acid | Phase separation and purification |

Synthesis of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate Hydrochloride

While direct literature on the preparation of the methyl carboximidate hydrochloride derivative is limited, it is typically prepared by the conversion of the cyano group to the carboximidate via:

- Amidation or methanolysis: Reacting the cyano-substituted pyridine with methanol under acidic conditions to form the methyl carboximidate.

- Hydrochloride salt formation: Treatment with hydrochloric acid to obtain the hydrochloride salt form.

This step often follows purification of the cyano intermediate and is performed under controlled temperature and pH to maximize yield and purity.

Representative Research Findings and Data

Yield and Purity Data for Cyanation Step

| Parameter | Value |

|---|---|

| Reaction temperature | 10–25 °C |

| Reaction time | 2–3 hours |

| Cyanide source | Sodium cyanide (30% aqueous) |

| Solvent | Dichloromethane or acetone |

| Product purity (GC analysis) | >99% |

| Yield | Approx. 90% |

Fluorination Reaction Data

| Parameter | Value |

|---|---|

| Reaction temperature | 140–170 °C |

| Reaction time | 5 hours |

| Solvent | N,N-Dimethylacetamide (DMAC) preferred |

| Catalyst | Benzyltriethylammonium chloride (phase transfer catalyst) |

| Yield of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | 97% |

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reaction Type | Conditions/ Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorination, fluorination | Cl2 gas, SbCl3 catalyst, HF gas, 75–140 °C | High | Improved catalyst recycling and reduced time |

| 2 | 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | Cyanation | NaCN, acetone/dichloromethane, triethylamine | ~90 | Avoids toxic nitrile solvents |

| 3 | This compound | Amidation/methanolysis | Methanol, HCl | Not specified | Typically follows cyanation step |

Concluding Remarks

The preparation of this compound involves a well-defined multi-step synthetic route starting from chloromethylpyridine derivatives progressing through chlorination, fluorination, cyanation, and finally amidation. Advances in catalyst selection, solvent choice, and reaction conditions have significantly improved yields, reduced environmental impact, and lowered production costs. The use of antimony trichloride as a chlorination catalyst and the avoidance of highly toxic nitrile solvents are notable improvements in the synthetic methodology.

This comprehensive analysis is based on diverse patent sources and research studies that provide detailed experimental conditions, reaction parameters, and purification techniques ensuring the process is both industrially viable and environmentally considerate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester and carboximidate groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride | C₈H₇Cl₂F₃N₂O | 275.06 | Methyl carboximidate, Cl, CF₃ | - |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamidine hydrochloride | C₇H₆Cl₂F₃N₃ | 260.05 | Carboxamidine, Cl, CF₃ | 1179362-45-8 |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 239.58 | Carboxylate ester, Cl, CF₃ | 655235-65-7 |

Functional Group Analysis

- Carboximidate vs. Carboxamidine: The carboximidate group (O-methyl imidate) in the target compound is less basic but more hydrolytically stable than the carboxamidine (amidine) group in its analog.

- Carboxylate Ester : The ester group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate offers greater hydrolytic stability under neutral conditions compared to the imidate or amidine derivatives .

Physicochemical and Reactivity Differences

- Solubility : The hydrochloride salts (target compound and carboxamidine analog) exhibit higher aqueous solubility than the carboxylate ester, which is more soluble in organic solvents .

- Electron-Withdrawing Effects : The trifluoromethyl group in all three compounds reduces electron density on the pyridine ring, directing electrophilic attacks to specific positions. The chlorine atom further polarizes the ring, influencing reactivity in cross-coupling reactions .

Research Findings and Limitations

- The carboxylate ester’s stability under physiological conditions makes it suitable for sustained-release formulations .

- The carboxamidine derivative’s basicity may limit its use in low-pH environments due to premature protonation .

Further studies are needed to quantify the pharmacokinetic and toxicological profiles of these compounds.

Biological Activity

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound (CAS No. 1672675-24-9) features a trifluoromethyl group that enhances its chemical reactivity and stability. The compound is synthesized through the esterification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid, resulting in a hydrochloride salt form that is soluble in water and various organic solvents .

Enzyme Interactions

The compound exhibits significant interaction with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting its potential as a modulator in drug interactions.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways involved in oxidative stress and apoptosis. It has been shown to affect gene expression related to these processes, indicating its role in cellular homeostasis and response to stressors.

Subcellular Localization

The compound displays specific localization within cellular compartments, which can be attributed to targeting signals or modifications that direct it to organelles where it exerts its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of target enzymes, inhibiting their catalytic functions.

- Gene Regulation : It modulates the expression of genes involved in critical cellular processes such as apoptosis and oxidative stress response.

- Signal Transduction Modulation : The compound influences signaling pathways that regulate cell survival and proliferation.

Anticancer Activity

A study investigating the anticancer properties of this compound revealed its potential to induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of caspase activity, which plays a pivotal role in programmed cell death.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy was tested against bacterial strains, showing significant inhibition of growth at certain concentrations, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Distinctive Features |

|---|---|---|

| This compound | Enzyme inhibition, anticancer, antimicrobial | Trifluoromethyl group enhances stability |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Limited biological activity | Lacks carboximidate functionality |

| 2-Chloro-5-(trifluoromethyl)pyridine | Moderate enzyme inhibition | Simpler structure without carboximidate |

Q & A

Q. What are the critical considerations for synthesizing Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride with high purity?

Methodological Answer:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the imidate group. Chlorinated solvents (e.g., dichloromethane) are preferred due to their compatibility with trifluoromethyl groups .

- Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- By-product Mitigation : Trace metal impurities (e.g., Fe³⁺) can catalyze decomposition; include chelating agents (EDTA) in reaction mixtures .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Assays : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorption) and LC-MS for fragmentation products .

- Thermal Analysis : Couple differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., trifluoromethyl group stability at >150°C) .

Q. What analytical techniques are most effective for identifying impurities in this compound?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to detect chlorinated or trifluoromethylated by-products. Compare fragmentation patterns with reference standards (e.g., EP impurity guidelines) .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ = -60 to -70 ppm). ¹H NMR can detect hydrolyzed products (e.g., free carboximidate groups) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates (e.g., transition states during imidate formation). Optimize pathways using Gaussian or ORCA software .

- Reactor Design : Simulate mass transfer limitations in batch vs. flow reactors using computational fluid dynamics (CFD). For exothermic steps (e.g., trifluoromethylation), prioritize flow systems to enhance heat dissipation .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from PubChem and peer-reviewed studies. Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays affecting solubility) .

- Experimental Validation : Reproduce conflicting studies under standardized conditions (e.g., fixed temperature, solvent, and cell lines). Use ANOVA to isolate variability sources .

Q. How can researchers design experiments to probe the compound’s reactivity in multi-component reactions?

Methodological Answer:

- DoE (Design of Experiments) : Use a fractional factorial design to screen variables (catalyst loading, temperature, solvent polarity). Analyze responses (yield, selectivity) with Minitab or JMP software .

- Kinetic Profiling : Employ stopped-flow NMR to track intermediate formation in real time. Compare kinetic isotope effects (KIE) to infer rate-determining steps .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IC or AD-H columns with heptane/isopropanol mobile phases. Optimize enantiomeric resolution via temperature-controlled HPLC .

- Membrane Technologies : Test cellulose acetate membranes for selective diffusion of enantiomers under pressure-driven conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.